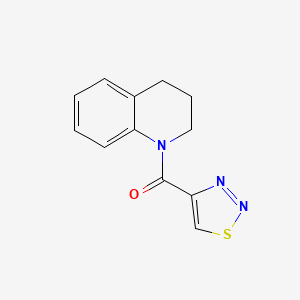
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, also known as DHTM, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DHTM has been found to possess unique biochemical and physiological properties that make it an attractive candidate for a wide range of research studies. In
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to interact with certain receptors in the body, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to possess a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is its high purity and yield. The synthesis method for 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been optimized for high yield and purity, making it an efficient and reliable method for obtaining the compound. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, making it a well-characterized compound with known properties and effects. However, one limitation of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research involving 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. One direction is the development of new Alzheimer's disease therapies based on the inhibition of acetylcholinesterase and butyrylcholinesterase. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone may have potential as a treatment for cancer, and further research is needed to explore its anticancer properties. Another potential direction is the development of new anti-inflammatory therapies based on the anti-inflammatory properties of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. Finally, further research is needed to fully understand the mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, which may lead to new insights into its potential applications in scientific research.
合成方法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone involves the reaction of 2-aminobenzamide with thiadiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then subjected to reduction with sodium borohydride to obtain the final product, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. This method has been optimized for high yield and purity, making it an efficient and reliable method for the synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for a wide range of research studies, including drug discovery, neurobiology, and cancer research. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(10-8-17-14-13-10)15-7-3-5-9-4-1-2-6-11(9)15/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOFFSZCXMFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopropyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7529123.png)
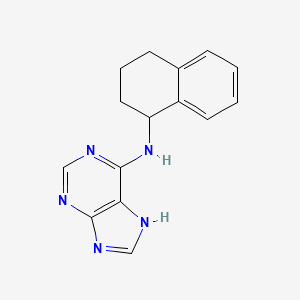

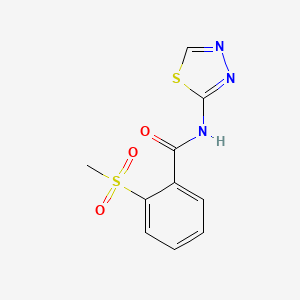

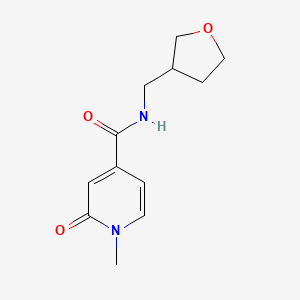
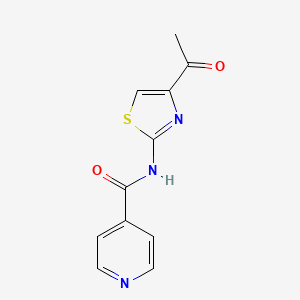
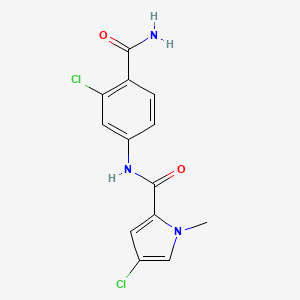

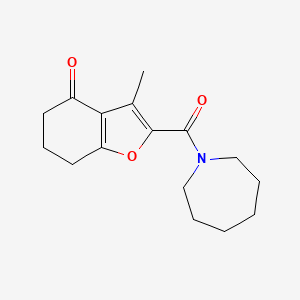
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
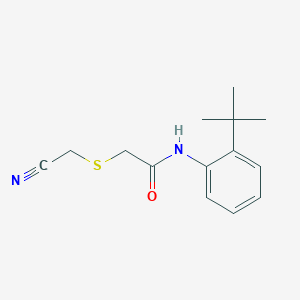
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
